REACTION_CXSMILES
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IC.[CH3:3][C:4]1[CH:5]=[C:6]([OH:13])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9].[C:14](=O)([O-])[O-].[Li+].[Li+]>CN(C)C=O>[OH:13][C:6]1[CH:5]=[C:4]([CH3:3])[CH:12]=[CH:11][C:7]=1[C:8]([O:10][CH3:14])=[O:9] |f:2.3.4|
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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( s )
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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22.6 mL
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Type
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reactant
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Smiles
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IC
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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CC=1C=C(C(C(=O)O)=CC1)O
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Name
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Quantity
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26.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Li+].[Li+]
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Name
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Quantity
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450 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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ethyl acetate-hexanes
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the warm suspension was partitioned carefully between ice water (500 mL) and ethyl acetate (800 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (800 mL)
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Type
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WASH
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Details
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The combined solution was washed sequentially with water (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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saturated aqueous sodium chloride solution (500 mL) and the washed solution was dried over sodium sulfate
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Type
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FILTRATION
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Details
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The dried solution was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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CUSTOM
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Details
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A small sample of the product (˜50 mg) was purified by flash-column chromatography (2% ethyl acetate-hexanes)
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Type
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CUSTOM
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Details
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The balance of the product, methyl 2-hydroxy-4-methylbenzoate, was used directly in the next reaction without purification
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Reaction Time |
3.5 h |
Name
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Type
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Smiles
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OC1=C(C(=O)OC)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |